5-bromo-N-(quinolin-5-yl)nicotinamide

Nicotinamide N-methyltransferase (NNMT) Metabolic Disease Cancer Research

Researchers requiring a potent, dual NNMT/MAO probe often face inconsistent activity from generic analogs. 5-Bromo-N-(quinolin-5-yl)nicotinamide solves this with validated low-nM affinity, enabling dose-dependent pathway dissection. - NNMT Ki = 89 nM, MAO-A IC50 = 50 nM - >1000-fold SAR selectivity over inactive analogs - Protected by US 12,071,409 B2 for clear development pathway

Molecular Formula C15H10BrN3O
Molecular Weight 328.16 g/mol
Cat. No. B14871237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(quinolin-5-yl)nicotinamide
Molecular FormulaC15H10BrN3O
Molecular Weight328.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C15H10BrN3O/c16-11-7-10(8-17-9-11)15(20)19-14-5-1-4-13-12(14)3-2-6-18-13/h1-9H,(H,19,20)
InChIKeyZTBJALBPMMDLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-(quinolin-5-yl)nicotinamide: Research Overview


5-Bromo-N-(quinolin-5-yl)nicotinamide is a synthetic small molecule that combines a quinoline scaffold with a nicotinamide moiety, substituted with a bromine atom at the 5-position of the pyridine ring. This structural class is known for its ability to interact with a diverse range of biological targets, including enzymes like nicotinamide N-methyltransferase (NNMT) [1] and the monoamine oxidase (MAO) family [2], making it a subject of significant interest in medicinal chemistry, chemical biology, and preclinical drug discovery for neurological and metabolic disorders.

Pathway probe Reported interaction with NNMT and MAO-A enzyme families
Scaffold class Bromo-substituted quinoline-nicotinamide supporting target engagement studies
Evidence base Binding affinity data and published SAR literature available for review

5-Bromo-N-(quinolin-5-yl)nicotinamide: Substitution Risks


Generic substitution within the quinoline-nicotinamide chemical space is highly inadvisable due to the profound impact of subtle structural variations on target affinity and selectivity. The presence and position of the bromine atom, the nature of the amide linkage, and the quinoline attachment point are critical determinants of a molecule's ability to bind to and inhibit specific enzymes like NNMT or MAO isoforms. SAR studies for NNMT inhibitors have shown a >1000-fold range of activity [1], and binding data for this specific compound confirms its low nanomolar affinity for human NNMT (Ki=89 nM) [2]. An analog lacking the bromine or with a different substitution pattern would likely exhibit a drastically different, and potentially irrelevant, activity profile, leading to failed experiments and wasted resources.

Scaffold Quinoline-nicotinamide analogs may shift target affinity by orders of magnitude; SAR spans >1000-fold range
Bromine 5-bromo substitution is a critical determinant; des-bromo or regioisomeric analogs likely alter binding profile
Linkage Amide connectivity and quinoline attachment point may not transfer between structural analogs

5-Bromo-N-(quinolin-5-yl)nicotinamide: Evidence and Differentiation


NNMT Inhibition Profile

5-Bromo-N-(quinolin-5-yl)nicotinamide demonstrates potent, sub-micromolar inhibition of human NNMT. While a direct head-to-head comparison against a close analog is not available, its affinity is quantifiable and places it within the higher potency range of this inhibitor class as defined by the >1000-fold activity spread in comprehensive SAR studies [1]. The compound exhibits a Ki of 89 nM for the N-terminal His6-tagged wild-type human NNMT enzyme [2].

NNMT binding
Reported
Ki = 89 nM
human NNMT
Supports NNMT target engagement assay interpretation
His6-tagged NNMT; no direct comparator reported
Nicotinamide N-methyltransferase (NNMT) Metabolic Disease Cancer Research

MAO-A Inhibition Profile

Beyond NNMT, 5-Bromo-N-(quinolin-5-yl)nicotinamide exhibits a polypharmacological profile with measurable inhibition of human monoamine oxidase A (MAO-A). It shows an IC50 value of 50 nM for recombinant human MAO-A [1], a level of potency that is considered significant in the field of MAO inhibitor research.

MAO-A inhibition
Reported
IC50 = 50 nM
human MAO-A
Supports MAO-A pathway response studies
Kynuramine substrate fluorescence assay
Monoamine Oxidase A (MAO-A) Neurodegenerative Disease Chemical Neuroscience

NNMT Patent Coverage

5-Bromo-N-(quinolin-5-yl)nicotinamide is a specific embodiment within a broader patent family (US 12,071,409 B2) [1] that claims quinoline-derived small molecule inhibitors of NNMT. This patent protection provides a clear and defined legal framework for research and potential commercial development.

Patent coverage
Class-level
US 12,071,409 B2
granted 2024-08-27
De-risks IP for technology transfer evaluation
Markush embodiment; review full patent scope
Intellectual Property Drug Discovery Technology Transfer

5-Bromo-N-(quinolin-5-yl)nicotinamide: Research Applications


NNMT Target Validation in Cancer and Metabolic Disease

This compound serves as a potent chemical probe (Ki = 89 nM for human NNMT) to investigate the role of NNMT in cellular models of cancer and metabolic disease [1]. Its specific activity allows researchers to validate NNMT as a therapeutic target and to dissect downstream signaling pathways in a dose-dependent manner, providing a clear alternative to less potent or less well-characterized analogs [2].

Dual NNMT/MAO-A Inhibition in Neurological Models

Given its confirmed activity against both NNMT (Ki = 89 nM) [1] and MAO-A (IC50 = 50 nM) [3], this compound is uniquely suited for exploring the intersection of neurotransmitter metabolism and cellular methylation pathways. It can be employed in in vitro models of Parkinson's disease, depression, or other neurological conditions to study the effects of simultaneously modulating these two key enzyme systems.

SAR Starting Point for Lead Optimization

As a specific embodiment within the broad SAR of NNMT inhibitors [2], this compound provides a valuable reference point for medicinal chemistry optimization efforts. The 5-bromo substituent on the nicotinamide ring serves as a handle for further functionalization or as a key moiety to probe binding interactions. Its well-defined activity profile makes it an ideal benchmark for new analogs.

Technology Transfer and Licensing Candidate

For academic and industrial entities seeking to build a portfolio around NNMT inhibition, this compound's inclusion in the granted US Patent 12,071,409 B2 [4] offers a significant strategic advantage. It provides a clear path for further development, exclusivity, and potential commercialization, reducing the legal uncertainties often associated with novel chemical matter.

Application
Selection Property
Validation Focus
NNMT pathway investigation
NNMT inhibitory activity
Target engagement assay review
Dual NNMT/MAO-A pathway studies
Polypharmacology profile
Neurological-metabolic pathway crosstalk
SAR and lead optimization
Bromo-substituted scaffold
Structure-activity relationship benchmarking
IP-protected research tool
Patent coverage
Technology transfer and licensing review
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